

Spectroscopic Data of 1-Octen-3-yl Butyrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Octen-3-yl butyrate

CAS No.: 164578-37-4

Cat. No.: B063795

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Introduction

1-Octen-3-yl butyrate (also known as oct-1-en-3-yl butanoate) is a fatty acid ester recognized for its characteristic fruity, buttery, and mushroom-like aroma.[1][2][3] With the molecular formula $C_{12}H_{22}O_2$, this volatile compound is a significant component in the flavor and fragrance industry, finding application in various food products and perfumes.[1][4] Its natural occurrence has been reported in passion fruit, lemon peel oil, and lavender oil.[2]

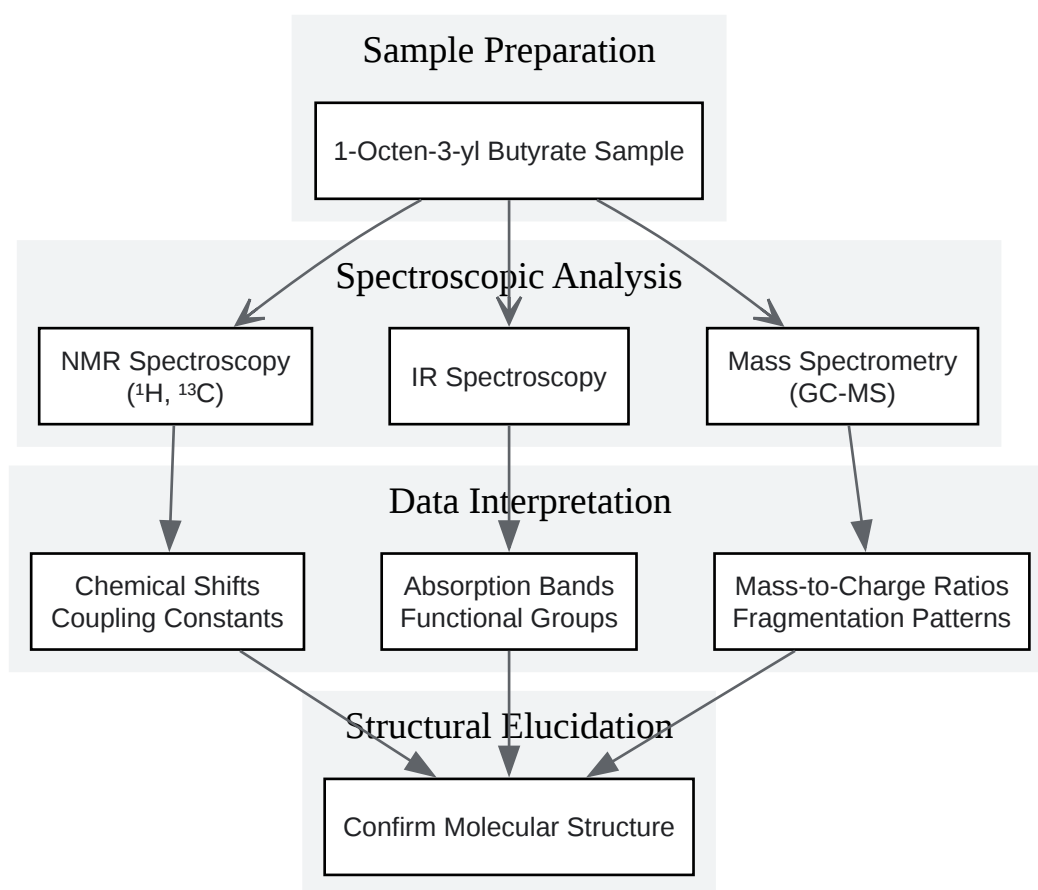
Accurate structural elucidation and quality control of **1-Octen-3-yl butyrate** are paramount for its application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for the unambiguous identification and characterization of this molecule. This guide offers a detailed exploration of the spectroscopic data of **1-Octen-3-yl butyrate**, providing insights into the experimental methodologies and the interpretation of the resulting spectra for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Spectroscopic Workflow

A fundamental understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering of the carbon and hydrogen atoms in the following diagram will be used for the assignment of NMR signals.

Caption: Molecular structure of **1-Octen-3-yl butyrate** with atom numbering for NMR assignments.

The following workflow provides a general overview of the spectroscopic analysis process for a volatile ester like **1-Octen-3-yl butyrate**.



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Caption: General workflow for the spectroscopic analysis of **1-Octen-3-yl butyrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1-Octen-3-yl butyrate**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR

- **Sample Preparation:** A solution of **1-Octen-3-yl butyrate** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Spectra are acquired on a high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar instrument.
- **^1H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30') is used.
 - **Spectral Width:** Typically set to 12-16 ppm.
 - **Number of Scans:** 16-64 scans are usually sufficient, depending on the sample concentration.
 - **Relaxation Delay:** A delay of 1-2 seconds is used between scans.
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** A proton-decoupled experiment (e.g., 'zgpg30') is employed to simplify the spectrum to single lines for each unique carbon.
 - **Spectral Width:** A range of 0-220 ppm is typically used.
 - **Number of Scans:** A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .
 - **Relaxation Delay:** A delay of 2-5 seconds is appropriate.

- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

¹H NMR Spectral Data

The ¹H NMR spectrum of **1-Octen-3-yl butyrate** exhibits characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.75	ddd	1H	H-2
~5.20	m	2H	H-1
~5.15	m	1H	H-3
~2.25	t	2H	H-11
~1.60	m	2H	H-12
~1.55	m	2H	H-4
~1.30	m	4H	H-5, H-6
~0.90	t	3H	H-14
~0.85	t	3H	H-8

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength. Data is synthesized from typical values for similar structures and available spectral information.^[1]

Interpretation of ¹H NMR Spectrum:

- The downfield region shows the vinyl protons. The proton at C2 (~5.75 ppm) is a doublet of doublets due to coupling with the geminal and vicinal protons of the double bond and the proton at C3. The terminal vinyl protons at C1 (~5.20 ppm) appear as a multiplet.
- The proton at C3, which is attached to the carbon bearing the ester oxygen, is shifted downfield to ~5.15 ppm and appears as a multiplet due to coupling with the protons at C2

and C4.

- The methylene group alpha to the carbonyl (H-11) at ~2.25 ppm is a triplet, coupled to the adjacent methylene group (H-12).
- The remaining aliphatic protons of the octenyl and butyrate chains appear in the upfield region between ~0.85 and ~1.60 ppm. The two terminal methyl groups (H-8 and H-14) each appear as a triplet around 0.85-0.90 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
~172.5	C-10 (C=O)
~138.0	C-2
~116.5	C-1
~75.0	C-3
~36.0	C-11
~34.0	C-4
~31.5	C-6
~25.0	C-5
~22.5	C-7
~18.5	C-12
~14.0	C-8
~13.5	C-14

Note: This is a representative ¹³C NMR data table based on available information and spectral prediction tools.[\[1\]](#)

Interpretation of ¹³C NMR Spectrum:

- The carbonyl carbon of the ester group (C-10) is the most downfield signal, appearing around 172.5 ppm.
- The olefinic carbons (C-1 and C-2) are observed at approximately 116.5 and 138.0 ppm, respectively.
- The carbon atom bonded to the ester oxygen (C-3) is found around 75.0 ppm.
- The remaining aliphatic carbons of the octenyl and butyrate chains resonate in the upfield region of the spectrum (13.5 - 36.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

- **Sample Preparation:** A small drop of neat **1-Octen-3-yl butyrate** liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
- **Instrumentation:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - A background spectrum of the clean salt plates is first collected.
 - The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} .
 - Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3080	Medium	=C-H stretch (vinyl)
2960-2850	Strong	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
1250-1150	Strong	C-O stretch (ester)

Note: This data is based on typical IR absorption frequencies for the functional groups present in the molecule.^[1]

Interpretation of IR Spectrum:

- The most prominent absorption band is the strong C=O stretch of the ester functional group, which appears around 1740 cm⁻¹.
- The strong, sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations from the aliphatic parts of the molecule.
- The presence of the carbon-carbon double bond is confirmed by the =C-H stretching vibration at ~3080 cm⁻¹ and the C=C stretching vibration around 1645 cm⁻¹.
- A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile compounds like **1-Octen-3-yl butyrate**.^[5]

Experimental Protocol: GC-MS

- Sample Preparation: A dilute solution of **1-Octen-3-yl butyrate** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system) is used.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m) is typically used.
 - Injector: The sample is injected in split mode with an injector temperature of around 250 $^{\circ}$ C.
 - Oven Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 50 $^{\circ}$ C held for 2 minutes, then ramped to 250 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Mass Range: The mass analyzer scans a range of m/z values, typically from 40 to 400 amu.
 - Ion Source Temperature: Maintained around 230 $^{\circ}$ C.

MS Spectral Data

The mass spectrum of **1-Octen-3-yl butyrate** will show the molecular ion peak (if stable enough to be detected) and several fragment ions.

m/z	Relative Intensity	Possible Fragment Ion
198	Low	[M] ⁺ (Molecular Ion)
111	Moderate	[C ₈ H ₁₅] ⁺ (Loss of butyric acid)
71	High	[C ₄ H ₇ O] ⁺ (Butyryl cation)
54	High	[C ₄ H ₆] ⁺
43	High	[C ₃ H ₇] ⁺ (Propyl cation from butyrate chain)

Note: The fragmentation pattern and relative intensities are predicted based on the structure and common fragmentation pathways for esters. The base peak may vary depending on the instrument conditions.^[1]

Interpretation of Mass Spectrum:

- The molecular ion peak [M]⁺ at m/z 198 corresponds to the molecular weight of **1-Octen-3-yl butyrate** (198.30 g/mol).^[1] This peak may be weak or absent due to the instability of the molecular ion under EI conditions.
- A common fragmentation pathway for esters is the McLafferty rearrangement and cleavage of the C-O bond.
- The peak at m/z 71 is likely due to the butyryl cation, [CH₃CH₂CH₂CO]⁺.
- The peak at m/z 43 corresponds to the propyl fragment [CH₃CH₂CH₂]⁺ from the butyrate moiety.
- The ion at m/z 111 represents the octenyl fragment [C₈H₁₅]⁺ resulting from the loss of butyric acid.
- The peak at m/z 54 is a common fragment in the mass spectra of unsaturated hydrocarbons.

Conclusion

The comprehensive analysis of **1-Octen-3-yl butyrate** using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ^1H and ^{13}C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester and alkene), and mass spectrometry determines the molecular weight and characteristic fragmentation pattern. The integration of these techniques offers an authoritative and robust methodology for the characterization of this important flavor and fragrance compound, ensuring its quality and consistency in various applications.

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